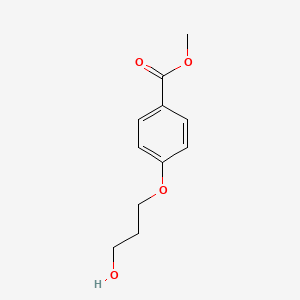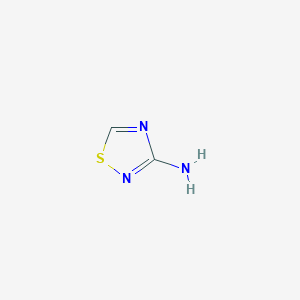
4-(3-羟丙氧基)苯甲酸甲酯
描述
Methyl 4-(3-hydroxypropoxy)benzoate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(3-hydroxypropoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-hydroxypropoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药应用
4-(3-羟丙氧基)苯甲酸甲酯已被用于合成吉非替尼,一种用于治疗非小细胞肺癌的药物。 合成过程涉及多个步骤,包括烷基化、硝化、还原、环化、氯化和胺化反应 .
农业应用
该化合物已被探索用作植物杀虫剂。 苯甲酸甲酯,其结构与 4-(3-羟丙氧基)苯甲酸甲酯相关,自 2016 年以来已显示出对各种农业害虫的有效性 .
材料科学应用
在材料科学领域,4-(3-羟丙氧基)苯甲酸甲酯可用于合成有机非线性光学 (NLO) 晶体,这些晶体因其在光子学和光电子学中的应用而重要 .
作用机制
Mode of Action
The exact mode of action of Methyl 4-(3-hydroxypropoxy)benzoate is currently unknown due to the lack of specific studies on this compound . It’s plausible that it may interact with its targets in a manner similar to other esters, which typically act by donating or accepting a proton, leading to changes in the conformation or function of the target molecule .
Biochemical Pathways
For instance, benzoate catabolism involves the protocatechuate branch of the beta-ketoadipate pathway
Pharmacokinetics
A related compound, methyl 3,4-dihydroxybenzoate (mdhb), has been shown to exhibit fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, MDHB permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs
Result of Action
The specific molecular and cellular effects of Methyl 4-(3-hydroxypropoxy)benzoate’s action are currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its ability to reach its targets, and its overall effectiveness . Specific information on how these factors influence the action of methyl 4-(3-hydroxypropoxy)benzoate is currently unavailable .
生化分析
Biochemical Properties
Methyl 4-(3-hydroxypropoxy)benzoate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolism . Additionally, Methyl 4-(3-hydroxypropoxy)benzoate has been shown to interact with esterases, which catalyze the hydrolysis of ester bonds, resulting in the formation of benzoic acid derivatives .
Cellular Effects
Methyl 4-(3-hydroxypropoxy)benzoate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate the levels of ROS within cells, thereby affecting oxidative stress responses . Furthermore, Methyl 4-(3-hydroxypropoxy)benzoate has been shown to impact gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses . These effects collectively contribute to changes in cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(3-hydroxypropoxy)benzoate involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, Methyl 4-(3-hydroxypropoxy)benzoate has been found to inhibit the activity of certain esterases, thereby preventing the hydrolysis of ester bonds . Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(3-hydroxypropoxy)benzoate have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that Methyl 4-(3-hydroxypropoxy)benzoate can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and gene expression . These effects are consistent over extended periods, indicating the compound’s potential for long-term biochemical applications.
Dosage Effects in Animal Models
The effects of Methyl 4-(3-hydroxypropoxy)benzoate vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects on cellular metabolism and stress responses . At higher doses, Methyl 4-(3-hydroxypropoxy)benzoate can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been identified, with specific dosages required to achieve desired biochemical outcomes without inducing toxicity .
Metabolic Pathways
Methyl 4-(3-hydroxypropoxy)benzoate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its hydroxylation and subsequent conversion to benzoic acid derivatives . The compound also interacts with esterases, leading to the hydrolysis of its ester bonds and the formation of hydroxypropoxybenzoic acid . These metabolic pathways are crucial for the compound’s biotransformation and elimination from the body.
Transport and Distribution
Within cells and tissues, Methyl 4-(3-hydroxypropoxy)benzoate is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Methyl 4-(3-hydroxypropoxy)benzoate can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by its physicochemical properties and interactions with cellular components.
Subcellular Localization
Methyl 4-(3-hydroxypropoxy)benzoate exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, Methyl 4-(3-hydroxypropoxy)benzoate can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s role in modulating cellular processes and maintaining cellular homeostasis.
属性
IUPAC Name |
methyl 4-(3-hydroxypropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKOGZHDDHKQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)


